[2-(Fluoromethyl)cyclopentyl]methanamine
Description
[2-(Fluoromethyl)cyclopentyl]methanamine is a cyclopentane-based primary amine featuring a fluoromethyl substituent at the 2-position of the cyclopentyl ring. Its hydrochloride form (CAS: 2225141-98-8) has a molecular weight of 167.7 g/mol and a purity of ≥95% .
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
[2-(fluoromethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C7H14FN/c8-4-6-2-1-3-7(6)5-9/h6-7H,1-5,9H2 |
InChI Key |
NOCZPWVHRBBKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)CF)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of [2-(Fluoromethyl)cyclopentyl]methanamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Fluoromethyl)cyclopentyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of [2-(Fluoromethyl)cyclopentyl]methanamine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Fluoromethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .
Medicine: In medicine, [2-(Fluoromethyl)cyclopentyl]methanamine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .
Mechanism of Action
The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(Fluoromethyl)cyclopentyl]methanamine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physicochemical Properties |
|---|---|---|---|---|
| [2-(Fluoromethyl)cyclopentyl]methanamine | C₇H₁₄FN | 167.7 | Fluoromethyl, cyclopentane | Moderate lipophilicity, basic amine |
| 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine | C₁₂H₁₄ClF₂N | ~247.7 (calculated) | Chloro, fluoro phenyl | Higher polarity, aromatic ring |
| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine | C₁₂H₁₄ClN | ~207.7 (calculated) | 4-Chlorophenyl | Increased steric bulk, hydrophobic |
| [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine | C₁₂H₁₁FN₂O | 230.23 | Fluorophenoxy, pyridine | Aromatic, potential H-bonding |
| [3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride | C₇H₁₆Cl₂N₂ | 201.14 | Aminomethyl, dihydrochloride | High solubility, increased basicity |
Key Observations :
- Fluorine vs. Chlorine : The fluoromethyl group in the target compound confers lower steric hindrance and higher electronegativity compared to chlorinated analogs (e.g., 1-[1-(4-chlorophenyl)cyclopentyl]methanamine) .
- Salt Forms: The hydrochloride salt of [2-(Fluoromethyl)cyclopentyl]methanamine offers moderate solubility, while dihydrochloride derivatives (e.g., [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride) show improved water solubility due to additional ionic interactions .
Functional Performance
- Binding Affinity: Fluorinated cyclopentyl amines often exhibit improved binding to hydrophobic pockets in enzymes compared to non-fluorinated analogs. For example, docking scores for fluoromethyl pyrimidinols (e.g., 2-amino-6-(fluoromethyl)-4-pyrimidinol: ΔG = -5.96 kcal/mol) suggest moderate-to-high affinity for targets like UBE2C .
- Metabolic Stability : The fluoromethyl group in [2-(Fluoromethyl)cyclopentyl]methanamine may enhance metabolic stability compared to hydroxylated or chlorinated derivatives .
Biological Activity
[2-(Fluoromethyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a fluoromethyl group. This group can enhance the compound's biological activity by improving its binding affinity and specificity towards various biological targets. This article explores the biological activity of this compound, including its mechanism of action, interactions with molecular targets, and potential therapeutic applications.
The biological activity of [2-(Fluoromethyl)cyclopentyl]methanamine is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The fluoromethyl group increases lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various proteins, influencing crucial signaling pathways.
Key Mechanisms
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular processes.
- Receptor Modulation : It has been suggested that [2-(Fluoromethyl)cyclopentyl]methanamine could act as an allosteric modulator for certain receptors, thereby enhancing or inhibiting their signaling capabilities.
Research Findings
Recent studies have provided insights into the biological effects and therapeutic potential of [2-(Fluoromethyl)cyclopentyl]methanamine.
Case Studies
- In Vitro Studies : Research indicates that this compound exhibits significant inhibitory effects on specific enzymes related to metabolic disorders. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression, suggesting potential applications in oncology.
- Animal Models : In vivo studies have demonstrated that [2-(Fluoromethyl)cyclopentyl]methanamine can reduce tumor growth in mouse models of cancer. These findings underscore its potential as a therapeutic agent in cancer treatment.
Data Table: Biological Activity Summary
Comparative Analysis with Similar Compounds
The biological activity of [2-(Fluoromethyl)cyclopentyl]methanamine can be compared with other fluorinated compounds, particularly those containing similar cycloalkyl structures.
| Compound | Activity | Mechanism |
|---|---|---|
| Trifluoromethyl Analog | Enhanced enzyme interaction | Increased lipophilicity |
| Cyclopentyl Derivative | Anticancer properties | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
